N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a carboxamide group attached to the thiadiazole ring, along with a nitrophenyl group substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methyl-3-nitroaniline with thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(4-methyl-3-aminophenyl)-1,2,3-thiadiazole-4-carboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-nitrophenyl)benzylamine: This compound shares the nitrophenyl group but differs in the presence of a benzylamine group instead of the thiadiazole ring.
4-methyl-3-nitrophenyl isocyanate: This compound contains the same nitrophenyl group but has an isocyanate functional group instead of the carboxamide and thiadiazole groups.
Uniqueness
N-(4-methyl-3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the nitrophenyl group with the thiadiazole ring and carboxamide group makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C10H8N4O3S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3S/c1-6-2-3-7(4-9(6)14(16)17)11-10(15)8-5-18-13-12-8/h2-5H,1H3,(H,11,15) |
InChI Key |
DAPFXYKICWHLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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